HMG-CoA Reductase Inhibition Profile
In a direct head-to-head comparison, alisol B 23-acetate inhibited HMG-CoA reductase activity to a greater extent than alisol A 24-acetate, both in vitro (using liver homogenate samples from hyperlipidemic mice) and in vivo [1]. At equivalent dose ranges (0.64, 1.28, and 2.56 mg/kg/day), both compounds reduced serum TC, TG, and LDL-C while elevating HDL-C relative to the hyperlipidemic model group, but the magnitude of HMG-CoA reductase inhibition consistently favored alisol B 23-acetate [1]. Molecular simulation indicated that both alisol acetates bind directly and competitively to HMG-CoA reductase, with the side chain serving as the steering group [1].
| Evidence Dimension | HMG-CoA reductase enzyme inhibition potency |
|---|---|
| Target Compound Data | Alisol A 24-acetate: dose-dependently inhibited HMG-CoA reductase activity in vitro and in vivo at 0.64, 1.28, and 2.56 mg/kg/day; significantly reduced TC, TG, and LDL-C in hyperlipidemic mice [1] |
| Comparator Or Baseline | Alisol B 23-acetate: at identical dose levels (0.64, 1.28, and 2.56 mg/kg/day), inhibited HMG-CoA reductase activity to a significantly greater extent than alisol A 24-acetate (P < 0.05) [1] |
| Quantified Difference | Alisol B 23-acetate > alisol A 24-acetate for HMG-CoA reductase inhibition (statistically significant, P < 0.05) at equivalent mass doses [1] |
| Conditions | Hyperlipidemic mouse model (lipid emulsion-induced); in vitro HMG-CoA reductase activity assay kit on liver homogenates; in vivo enzyme activity measurement post-oral administration [1] |
Why This Matters
For researchers requiring a lipid-lowering agent with a milder HMG-CoA reductase inhibitory profile—potentially reducing the risk of on-target toxicity—alisol A 24-acetate is the appropriate choice over alisol B 23-acetate.
- [1] Xu, F., Yu, H., Lu, C., Chen, J., & Gu, W. (2016). The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism. Evidence-Based Complementary and Alternative Medicine, 2016, 4753852. View Source
